molecular formula C27H29NO10 B5270422 Propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate

Propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B5270422
M. Wt: 527.5 g/mol
InChI Key: XCPSYYGVXBFPTC-UHFFFAOYSA-N
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Description

Propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages

Mechanism of Action

The mechanism of action of Propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, its structure allows it to interact with various cellular receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

Propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate is unique compared to other coumarin derivatives due to its specific functional groups and their positions on the molecule. Similar compounds include 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin, which also exhibit significant biological activities . the presence of the propyl and benzoate groups in the compound enhances its solubility and bioavailability, making it more effective in certain applications .

Properties

IUPAC Name

propyl 4-[5-hydroxy-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-6-11-34-25(32)16-7-9-17(10-8-16)36-21-14-35-20-13-18(12-19(29)22(20)23(21)30)37-24(31)15(2)28-26(33)38-27(3,4)5/h7-10,12-15,29H,6,11H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSYYGVXBFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=CC(=CC(=C3C2=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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